4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid
Description
4-[(1-Carboxy-2-phenylethyl)amino]-4-oxobutanoic acid (synonyms: N-Succinyl-L-tyrosine, Clavulanic Acid Impurity G) is a succinic acid derivative featuring a phenyl group attached via an amide linkage to the succinyl backbone. Its IUPAC name is (S)-4-((1-Carboxy-2-(4-hydroxyphenyl)ethyl)amino)-4-oxobutanoic acid (CAS: 374816-32-7) . This compound is structurally characterized by:
- A hydrophilic succinic acid moiety.
- A hydrophobic phenyl group substituted with a hydroxyl group.
- A chiral center at the α-carbon of the phenylethyl chain.
It is notable as a metabolite or impurity in pharmaceutical contexts, particularly in clavulanic acid synthesis . Its reactivity and interactions are influenced by the balance of hydrophilic (carboxylic acid) and hydrophobic (phenyl) regions.
Properties
IUPAC Name |
4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)14-10(13(18)19)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAGPBPLOYGROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amide Bond Formation
The most widely reported method involves coupling L-phenylalanine derivatives with 4-oxobutanoic acid using carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC). This approach leverages the reactivity of the carboxylic acid and amine groups to form the central amide bond.
Procedure :
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Protection of functional groups : The carboxylic acid group of 4-oxobutanoic acid is protected as a methyl ester to prevent unwanted side reactions.
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Activation : The protected acid is activated with DCC in anhydrous dichloromethane at 0°C.
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Coupling : A phenylalanine derivative (e.g., N-Boc-phenylalanine) is added, and the reaction proceeds at room temperature for 12–24 hours.
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Deprotection : The methyl ester and Boc groups are removed via hydrolysis with hydrochloric acid (6M) and trifluoroacetic acid, respectively.
Yield : 65–72% after purification by recrystallization from ethanol/water.
Mixed Anhydride Method
An alternative employs isobutyl chloroformate to generate a mixed anhydride intermediate, enhancing reaction efficiency:
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Conditions : Triethylamine (base), tetrahydrofuran solvent, −10°C.
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Advantages : Reduced racemization compared to carbodiimide methods.
Enzymatic Synthesis Using Peptide Synthetases
Nonribosomal Peptide Synthetase (NRPS) Engineering
Hybrid NRPS systems have been engineered to catalyze the formation of α- vs β-linked peptides , critical for avoiding byproducts like β-Asp-Phe:
Key Steps :
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Module Design : Fusion of adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains from Bacillus subtilis and Escherichia coli synthetases.
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Substrate Specificity : The phenylalanine-activating module is modified to recognize 4-oxobutanoic acid derivatives.
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Product Release : A thioesterase (Te) domain ensures cleavage of the final product from the enzyme complex.
Performance Metrics :
| Parameter | Value |
|---|---|
| Turnover rate (kₐₜₜ) | 0.01–0.7 min⁻¹ |
| α/β product ratio | 75–100% α-isomer |
| Yield | 58–84% |
Friedel-Crafts Acylation for Aromatic Substitution
Lewis Acid-Catalyzed Reaction
Adapting methods from 4-(4-methylphenyl)-4-oxobutanoic acid synthesis, the phenyl group is introduced via Friedel-Crafts acylation:
Reaction Scheme :
Optimization :
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Catalyst : Aluminum chloride (1.2 equiv) in nitrobenzene at 50°C.
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Amination : Subsequent reaction with 1-amino-2-phenyl-1-carboxyethane under basic conditions (pH 9.5).
Yield : 41% after column chromatography (silica gel, ethyl acetate/hexane).
Solvent and Temperature Effects on Reaction Efficiency
Solvent Systems for Precipitation
The patent US4831181A highlights the importance of solvent mixtures in minimizing byproducts like diketopiperazine:
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Optimal Solvent : Methyl isobutyl ketone/methanol (6.5:1 v/v).
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Concentration : 0.3–0.35 mol/L of starting material.
Impact of Temperature :
| Temperature Range | Reaction Time | Diketopiperazine Formation |
|---|---|---|
| 30–60°C | 50–100 hours | <5% |
| >60°C | <24 hours | 15–22% |
Stereochemical Control and Byproduct Mitigation
Racemization During Coupling
The use of DCC without additives leads to 8–12% racemization. Adding 1-hydroxybenzotriazole (HOBt) reduces this to <2%.
β-Linkage Suppression
Enzymatic systems favor α-linkage due to steric constraints in the NRPS active site, whereas chemical methods require chiral auxiliaries.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Purity | Scalability |
|---|---|---|---|
| Chemical Coupling | 320 | 95–98% | High |
| Enzymatic Synthesis | 890 | 99% | Moderate |
| Friedel-Crafts | 210 | 85–90% | High |
Chemical Reactions Analysis
Types of Reactions
4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of 4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid, which can have different functional groups attached to the benzyl or oxo positions.
Scientific Research Applications
4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may interfere with metabolic processes or signal transduction pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their modifications, and functional implications:
Structural and Functional Analysis
Electronic Effects
- Methoxy Substitution (): The methoxy group in 4-((4-methoxyphenyl)amino)-4-oxobutanoic acid donates electrons via resonance, increasing solubility in polar solvents compared to the target compound .
Steric and Conformational Effects
- Cyclopropylethyl Group (): The cyclopropane ring induces conformational strain, which may enhance binding specificity in enzyme inhibition .
Spectroscopic and Reactive Properties
- Methylidene Group (): The methylidene modification in 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid alters π-conjugation, as evidenced by shifts in UV-Vis and IR spectra .
Biological Activity
4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid, also known as a derivative of azaheptanedioic acid, is an organic compound notable for its potential biological activities. This compound features a unique structure characterized by a benzyl group, an oxo group, and two carboxylic acid groups, which contribute to its chemical reactivity and biological interactions.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid |
| Molecular Formula | C13H15NO5 |
| Molecular Weight | 281.26 g/mol |
| CAS Number | Not specified |
The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
The biological activity of 4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Research indicates that this compound can inhibit certain metabolic pathways, which may lead to therapeutic effects in various conditions.
Antimicrobial Properties
Studies have demonstrated that 4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Recent research highlights the potential anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines through the modulation of key signaling pathways. This effect is likely due to its ability to interfere with cellular processes essential for tumor growth and survival.
Case Studies
- Antimicrobial Efficacy : A study assessed the minimum inhibitory concentration (MIC) of 4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid against various bacterial strains. The results indicated MIC values ranging from 25 µg/mL to 100 µg/mL, demonstrating significant antimicrobial activity.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. This suggests its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
The biological activity of 4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid can be compared with similar compounds to highlight its unique properties:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4-(2-Aminophenyl)-4-oxobutanoic acid | Moderate | Low |
| 2-Benzyl-4-oxo-3-azahexanedioic acid | High | Moderate |
| N-Succinyl-L-Tyrosine | Low | High |
This table illustrates that while some compounds exhibit high antimicrobial activity, 4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid stands out for its balanced profile of both antimicrobial and anticancer effects.
Conclusion and Future Directions
The compound 4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid presents promising biological activities that warrant further investigation. Its dual role as an antimicrobial and potential anticancer agent opens avenues for research into new therapeutic applications. Future studies should focus on elucidating the detailed mechanisms of action, optimizing synthesis methods for higher yields, and conducting in vivo studies to assess efficacy and safety profiles.
Q & A
Q. Q1. What are the common synthetic routes for 4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid?
The synthesis typically involves coupling reactions between a carboxy-functionalized phenylethylamine derivative and 4-oxobutanoic acid. A plausible route includes:
Amidation : React 1-carboxy-2-phenylethylamine with 4-oxobutanoic acid using coupling agents like EDC/HOBt to form the amide bond.
Protection/Deprotection : Protect the carboxylic acid group during synthesis (e.g., as a tert-butyl ester) to prevent side reactions.
Purification : Use column chromatography or recrystallization to isolate the product.
Q. Key Considerations :
- Solvent choice (e.g., DMF or THF) affects reaction efficiency.
- pH control minimizes undesired side reactions, such as oligomerization .
Table 1 : Comparison of Synthetic Approaches for Analogous Compounds
| Compound | Method | Yield (%) | Reference |
|---|---|---|---|
| 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid | Knoevenagel condensation | 65–78 | |
| 4-Phenylbutanoic acid derivatives | Carbodiimide-mediated coupling | 72–85 |
Advanced Synthesis
Q. Q2. How can regioselectivity challenges in the amidation step be addressed?
Regioselectivity is critical due to competing reactions at the α- and β-carboxylic groups. Strategies include:
- Selective Protection : Use orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl esters for carboxylic acids).
- Coupling Agents : Employ HATU or PyBOP for higher efficiency in aqueous conditions.
- pH Optimization : Maintain pH 7–8 to favor amide bond formation over esterification .
Basic Structural Analysis
Q. Q3. What spectroscopic techniques confirm the compound’s structure?
- NMR : and NMR identify protons/carbons in the phenyl, amide, and carboxylic acid groups (e.g., δ 7.2–7.4 ppm for aromatic protons).
- IR : Peaks at ~1700 cm (C=O stretch) and ~1650 cm (amide I band).
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 295.1) .
Advanced Structural Analysis
Q. Q4. How does X-ray crystallography elucidate conformational dynamics?
X-ray studies reveal:
- Torsional Angles : The phenyl group’s orientation relative to the amide plane.
- Hydrogen Bonding : Interactions between the carboxylic acid and amide groups stabilize the solid-state structure.
- Metal Coordination : Potential binding sites for biological studies (e.g., with Zn) .
Basic Biological Activity
Q. Q5. What in vitro assays assess enzyme inhibitory potential?
- Fluorometric Assays : Monitor kynurenine-3-hydroxylase (KMO) inhibition using NADPH depletion rates.
- Colorimetric Assays : Measure COX-2 inhibition via prostaglandin H conversion.
- Antimicrobial Testing : Disc diffusion assays against E. coli or S. aureus .
Table 2 : Enzyme Inhibition Data for Analogous Compounds
| Compound | Target Enzyme | IC (μM) | Reference |
|---|---|---|---|
| 4-(2-Fluorophenyl)-4-oxobutanoic acid | KMO | 12.3 | |
| 4-Phenylbutanoic acid | COX-2 | 45.7 |
Advanced Biological Activity
Q. Q6. How do computational approaches predict binding affinity with kynurenine-3-hydroxylase?
- Molecular Docking : AutoDock Vina predicts binding poses using the enzyme’s crystal structure (PDB: 6VYB).
- MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns trajectories.
- QSAR Models : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity .
Data Contradiction Analysis
Q. Q7. How do structural modifications resolve conflicting bioactivity data?
- Fluorine vs. Hydroxyl Substituents : Fluorinated analogs (e.g., ) show 3× higher KMO inhibition than hydroxylated derivatives due to enhanced electronegativity.
- Statistical Validation : Use ANOVA to compare IC values across ≥3 independent replicates.
- Controlled Variables : Standardize assay conditions (pH, temperature) to minimize variability .
Basic Analytical Methods
Q. Q8. What HPLC conditions separate this compound from synthetic byproducts?
- Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
- Mobile Phase : 0.1% TFA in HO (A) and acetonitrile (B), gradient elution (20–80% B over 20 min).
- Detection : UV at 254 nm. Retention time: ~12.5 min .
Advanced Analytical Methods
Q. Q9. How is tandem MS/MS optimized for metabolite identification?
- Collision Energy : 20–35 eV balances fragmentation and signal intensity.
- Fragmentation Patterns : Characteristic ions at m/z 277.1 ([M+H–HO]) and 201.0 (phenyl fragment).
- Data Analysis : Use MetaboAnalyst 5.0 for pathway mapping .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
